(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Overview
Description
(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide: is an organic compound characterized by the presence of a cyano group, a methoxyphenyl group, and an enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 2-amino-3-(4-methoxyphenyl)prop-2-enamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory or anticancer properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Cell Signaling Research: Its effects on cell signaling pathways are of interest in understanding disease mechanisms.
Medicine:
Drug Development:
Industry:
Polymer Synthesis: Used as a monomer or comonomer in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
(2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-2-cyano-3-(4-chlorophenyl)prop-2-enamide: Contains a chloro group, which can alter its reactivity and biological activity.
Uniqueness:
- The presence of the methoxy group in (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide provides unique electronic properties, influencing its reactivity and interactions with biological targets.
- The compound’s specific structure allows for selective inhibition of certain enzymes, making it a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCNFHGGPRWDID-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7324-84-7 | |
Record name | NSC98335 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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